molecular formula C22H20N2O6 B2630840 N-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021211-97-1

N-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2630840
CAS No.: 1021211-97-1
M. Wt: 408.41
InChI Key: ZAJCYFNMGFHDEW-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. The starting materials usually include 1,3-benzodioxole, 3-methoxybenzyl alcohol, and a suitable pyridine derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may change the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on cellular processes.

    Medicine: It may have potential therapeutic applications, such as acting as a drug candidate for certain diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide include other dihydropyridines and benzodioxole derivatives. These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-24-11-21(28-12-14-4-3-5-16(8-14)27-2)18(25)10-17(24)22(26)23-15-6-7-19-20(9-15)30-13-29-19/h3-11H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJCYFNMGFHDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=CC3=C(C=C2)OCO3)OCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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